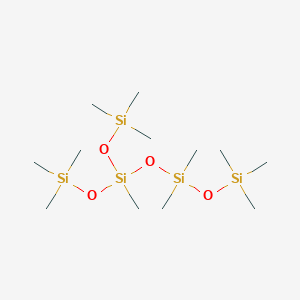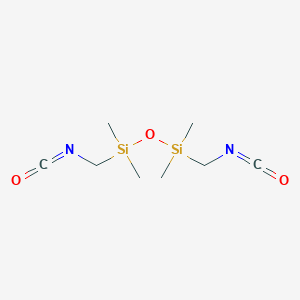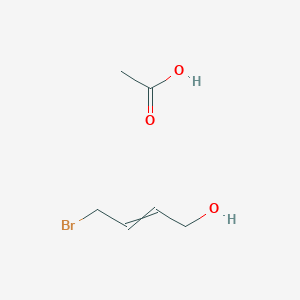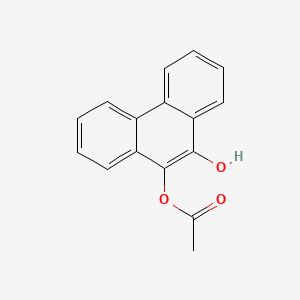
9,10-Phenanthrenediol, monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Phenanthrenediol, monoacetate: is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9th and 10th positions of the phenanthrene ring, with one of these hydroxyl groups being acetylated. The molecular formula of this compound is C16H12O3 .
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of Phenanthrenequinone: One common method for synthesizing 9,10-Phenanthrenediol involves the reduction of phenanthrenequinone using lithium aluminum hydride in an anhydrous diethyl ether solution.
Acetylation: The resulting 9,10-Phenanthrenediol can then be acetylated using acetic anhydride in the presence of a base such as pyridine to yield 9,10-Phenanthrenediol, monoacetate.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 9,10-Phenanthrenediol, monoacetate can undergo oxidation reactions to form phenanthrenequinone.
Reduction: The compound can be reduced back to phenanthrene or its derivatives.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: Phenanthrene or its derivatives.
Substitution: Various esters or ethers depending on the substituents used.
科学研究应用
Chemistry:
9,10-Phenanthrenediol, monoacetate is used as an intermediate in the synthesis of various organic compounds. It is also studied for its photochemical properties and behavior in radical reactions .
Biology and Medicine:
Research on this compound includes its potential use in drug development and its interactions with biological molecules. Its derivatives are explored for their biological activities and potential therapeutic applications.
Industry:
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of 9,10-Phenanthrenediol, monoacetate involves its ability to participate in redox reactions and form stable radicals. These properties make it useful in studying radical behavior and photochemical reactions. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and leading to potential therapeutic effects .
相似化合物的比较
9,10-Phenanthrenediol: The non-acetylated form of the compound.
Phenanthrenequinone: The oxidized form of 9,10-Phenanthrenediol.
Phenanthrene: The parent hydrocarbon from which these derivatives are formed.
Uniqueness:
9,10-Phenanthrenediol, monoacetate is unique due to the presence of both hydroxyl and acetyl groups, which confer distinct chemical properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for studying various chemical reactions and mechanisms.
属性
CAS 编号 |
39559-42-7 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC 名称 |
(10-hydroxyphenanthren-9-yl) acetate |
InChI |
InChI=1S/C16H12O3/c1-10(17)19-16-14-9-5-3-7-12(14)11-6-2-4-8-13(11)15(16)18/h2-9,18H,1H3 |
InChI 键 |
MKAILPKBUQHGKH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C3=CC=CC=C31)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
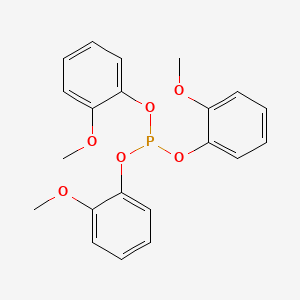
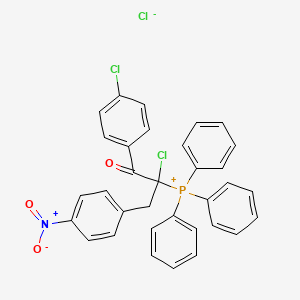
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
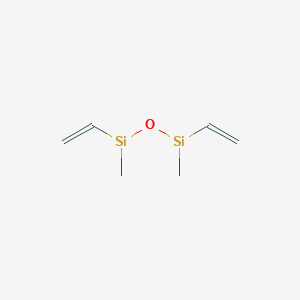

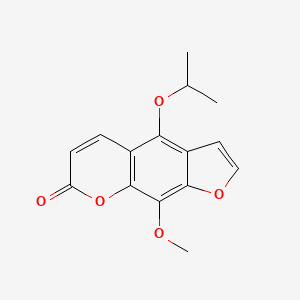
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![ethyl N-[8-(benzhydrylamino)-2-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14676943.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14676960.png)
